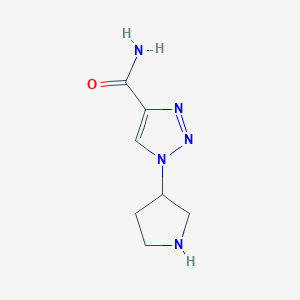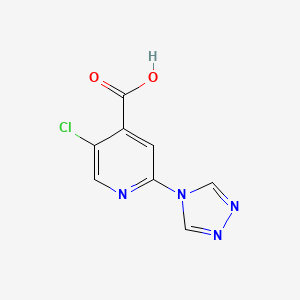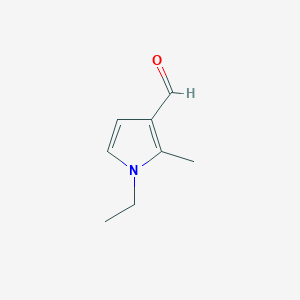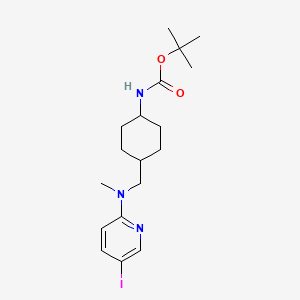![molecular formula C10H14N2O B11802370 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrano-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of Grubbs’ catalysts in olefin metathesis and double bond migration sequences can facilitate the formation of cyclic enol ethers . Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce functional groups like halides or alkyl groups.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Uniqueness
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution at the 2-position enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-8(11)7-4-3-5-12-9(7)13-10/h3-5,8H,6,11H2,1-2H3 |
InChI Key |
GIUGQXITEHLIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)N=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















